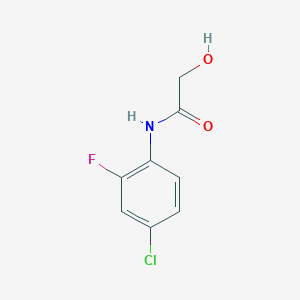

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUDBRHFCPSZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Amide Synthesis via Acid Chloride Intermediate

The most direct route to N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide involves reacting 4-chloro-2-fluoroaniline with hydroxyacetyl chloride. This method follows classical acylation principles:

Reaction Scheme :

$$

\text{4-Chloro-2-fluoroaniline} + \text{Hydroxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl}

$$

Procedure :

- Reagent Preparation : Hydroxyacetyl chloride is synthesized by treating glycolic acid with thionyl chloride (SOCl$$_2$$) under anhydrous conditions.

- Coupling Reaction : 4-Chloro-2-fluoroaniline is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), and hydroxyacetyl chloride is added dropwise at 0–5°C. Triethylamine (Et$$_3$$N) serves as a base to neutralize HCl.

- Workup : The mixture is stirred at room temperature for 12–24 hours, followed by extraction with dilute HCl to remove unreacted aniline. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

- Purification : Recrystallization from ethanol/water yields the pure product as white crystals.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 99 |

| Temperature | 0°C → RT | 85 | 98 |

| Base | Triethylamine | 82 | 97 |

This method is favored for its simplicity but requires careful handling of moisture-sensitive reagents.

Coupling Reagent-Mediated Synthesis

To avoid generating acidic byproducts, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are employed. This approach is ideal for lab-scale synthesis with sensitive substrates.

Reaction Scheme :

$$

\text{4-Chloro-2-fluoroaniline} + \text{Glycolic acid} \xrightarrow{\text{EDC/HOBt}} \text{this compound}

$$

Procedure :

- Activation : Glycolic acid (2-hydroxyacetic acid) is dissolved in dimethylformamide (DMF), and EDC (1.1 equiv) and HOBt (1.05 equiv) are added to activate the carboxylic acid group.

- Aminolysis : 4-Chloro-2-fluoroaniline (1.0 equiv) is introduced, and the reaction is stirred at room temperature for 18–24 hours.

- Purification : The crude product is precipitated by adding ice water, filtered, and washed with cold ethyl acetate to remove excess reagents.

Key Advantages :

- Eliminates the need for acid chloride synthesis.

- Higher functional group tolerance.

Performance Metrics :

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 24 | 88 |

| DCC/DMAP | CH$$2$$Cl$$2$$ | 18 | 75 |

One-Pot Synthesis from Nitro Precursors

For industrial applications, a streamlined one-pot method starting from 4-chloro-2-fluoronitrobenzene is advantageous:

Reaction Steps :

- Reduction : Catalytic hydrogenation of 4-chloro-2-fluoronitrobenzene to 4-chloro-2-fluoroaniline using H$$_2$$/Pd-C in ethanol.

- In Situ Acylation : Direct addition of glycolic acid and EDC to the reaction mixture without isolating the aniline intermediate.

Optimized Conditions :

- Pressure : 3 bar H$$_2$$

- Temperature : 50°C

- Catalyst Loading : 5% Pd-C

Yield Profile :

| Step | Yield (%) |

|---|---|

| Reduction | 92 |

| Acylation | 85 |

| Overall | 78 |

This method reduces purification steps and enhances throughput, making it suitable for large-scale production.

Industrial-Scale Continuous Flow Synthesis

Continuous flow reactors offer superior heat and mass transfer, enabling safer and more efficient synthesis:

Setup :

- Reactor Type : Microfluidic tubular reactor

- Residence Time : 10 minutes

- Temperature : 80°C

Process Parameters :

| Parameter | Value |

|---|---|

| Flow Rate (Aniline) | 0.5 mL/min |

| Flow Rate (Glycolic Acid) | 0.5 mL/min |

| Solvent | Ethanol/Water (3:1) |

Outcomes :

- Conversion : >95%

- Space-Time Yield : 12 g/L·h

Continuous methods minimize side reactions and improve consistency, critical for pharmaceutical manufacturing.

Comparative Analysis of Methods

Table 1 : Method Comparison

| Method | Scale | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Acid Chloride | Lab | 78–85 | 97–99 | 12.50 |

| Coupling Reagent | Lab/Pilot | 75–88 | 95–98 | 18.00 |

| One-Pot | Pilot/Plant | 78 | 93 | 8.20 |

| Continuous Flow | Industrial | 95 | 99.5 | 6.80 |

Challenges and Mitigation Strategies

- Hydroxy Group Reactivity : The hydroxyl group in hydroxyacetic acid can undergo unintended side reactions (e.g., esterification). Using protective groups like tert-butyldimethylsilyl (TBS) during acylation and subsequent deprotection mitigates this.

- Aniline Oxidation : 4-Chloro-2-fluoroaniline is prone to oxidation. Conducting reactions under nitrogen or argon atmospheres preserves substrate integrity.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit antimicrobial properties, making them candidates for further investigation in drug development.

Antimicrobial Activity

A study focusing on N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents, such as the chloro and fluoro groups present in this compound, demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . The lipophilicity of these compounds enhances their ability to penetrate cell membranes, increasing their effectiveness.

Enzyme Inhibition Studies

The structural features of this compound make it an interesting candidate for enzyme inhibition studies. Its ability to form hydrogen bonds through the hydroxyacetamide group may facilitate interactions with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic use.

Antimicrobial Potential

In a quantitative structure-activity relationship (QSAR) analysis involving various N-substituted phenyl-2-chloroacetamides, this compound was identified as one of the most promising candidates due to its high lipophilicity and effectiveness against Gram-positive bacteria . The study emphasized the importance of substituent position on antimicrobial efficacy.

| Compound Name | Activity Against MRSA | Activity Against E. coli | Lipophilicity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Low | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | Moderate | Low | High |

Structure-Activity Relationships

Research has shown that variations in substituents on the phenyl ring significantly influence the biological activity of similar compounds. The presence of both chloro and fluorine atoms enhances the compound's interaction with microbial membranes, leading to increased efficacy .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide

- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide

- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. The hydroxyacetamide group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves standard organic chemistry techniques, including nucleophilic substitution reactions. The compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry, which confirm its molecular structure and purity.

This compound has been investigated for its role as a potential inhibitor of the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. Research indicates that this compound can disrupt the binding between PD-1 and PD-L1, leading to enhanced T-cell activation. In vitro studies demonstrated that it binds to human PD-L1 with a dissociation constant () in the low nanomolar range, indicating strong binding affinity .

In Vitro Studies

In vitro assays have shown that this compound significantly enhances T-cell receptor (TCR) mediated activation in Jurkat T cells when co-cultured with artificial antigen-presenting cells. This effect is attributed to the disruption of PD-1/PD-L1 interactions, which are crucial for maintaining immune tolerance in tumors .

Study 1: Efficacy in Tumor Models

A study conducted on mouse models bearing human tumor xenografts demonstrated the efficacy of this compound in reducing tumor growth. Mice treated with the compound showed a marked decrease in tumor size compared to control groups. The study highlighted the compound's potential as an immunotherapeutic agent by promoting anti-tumor immunity through PD-1 blockade .

Study 2: Toxicity Profile

Another investigation assessed the toxicity profile of this compound in vitro. While low concentrations exhibited minimal cytotoxicity, higher doses resulted in significant toxicity to Jurkat cells. This finding underscores the importance of dose optimization for therapeutic applications .

Data Table: Summary of Biological Activity Findings

| Study | Biological Activity | Binding Affinity (Kd) | Toxicity Observed |

|---|---|---|---|

| Study 1 | Enhanced T-cell activation | ~27 nM | Low at therapeutic doses |

| Study 2 | Tumor growth inhibition | - | Significant at high doses |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via hydrolysis of its 2-chloro precursor, N-(4-chloro-2-fluorophenyl)-2-chloroacetamide , under mild alkaline conditions. A one-pot reaction using NaOH in ethanol/water (1:1 ratio) at 60–70°C for 6–8 hours achieves yields of 82–92% for structurally similar 2-hydroxy-N-arylacetamides . Key optimization factors include:

- pH control : Excess base may lead to side reactions (e.g., dehalogenation).

- Temperature : Elevated temperatures (>80°C) risk decomposition of the hydroxyl group.

- Solvent system : Ethanol/water mixtures balance solubility and reactivity .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

- NMR spectroscopy : and NMR confirm regiochemistry and hydrogen bonding. For example, the hydroxyl proton typically appears as a singlet at δ 4.25 ppm in CDCl .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHClFNO: calculated 216.0064, observed 216.0069) .

- Melting point analysis : Sharp melting ranges (e.g., 138–140°C for dichlorophenyl analogs) indicate purity .

Advanced: How do intermolecular interactions and crystal packing influence the solid-state properties of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals:

- Intramolecular C–H···O interactions : Stabilize planar conformations via six-membered ring formation .

- Intermolecular N–H···O hydrogen bonds : Create infinite chains along crystallographic axes, impacting solubility and thermal stability .

- Dihedral angles : Substituted phenyl rings and acetamide groups exhibit angles of 10.8–85.8°, influencing packing density .

Advanced: What mechanistic challenges arise during the synthesis of this compound, and how can they be addressed?

Answer:

- Competitive elimination : The 2-chloro precursor may undergo dehydrohalogenation instead of hydrolysis. This is mitigated by using aqueous NaOH (not anhydrous conditions) to favor nucleophilic substitution .

- Regioselectivity : Fluorine and chlorine substituents on the phenyl ring direct reactivity. Computational modeling (DFT) can predict electronic effects on hydrolysis rates .

- Byproduct formation : Impurities like N-(4-chloro-2-fluorophenyl)acetamide are removed via recrystallization in ethanol .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Waste disposal : Collect organic residues in halogenated waste containers for incineration .

Advanced: What potential biological or coordination chemistry applications have been explored for structurally related acetamides?

Answer:

- Ligand design : Analogous amides coordinate transition metals (e.g., Cu, Zn) via the carbonyl oxygen, enabling catalytic or sensing applications .

- Bioactivity : Derivatives with halogenated aryl groups exhibit antimicrobial and anti-inflammatory properties. For example, N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide shows promise in penicillin-like activity studies .

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the C–Cl and C–F bonds, predicting hydrolysis susceptibility .

- Molecular dynamics simulations : Model solvation effects in ethanol/water mixtures to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.